LY2119620
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Overview
Description
Scientific Research Applications
LY2119620 has several scientific research applications, including:
Neuroscience Research: It is used to study the modulation of muscarinic acetylcholine receptors, particularly in the context of neurological disorders like schizophrenia.
Pharmacological Studies: The compound is employed to investigate the effects of positive allosteric modulation on receptor activity and signaling pathways.
Radiotracer Development: This compound has been developed into a radiotracer for imaging studies to visualize receptor distribution and activity in vivo.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting muscarinic receptors.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-(2-(4-methylpiperazin-1-yl)-2-oxoethoxy)thieno[2,3-B]pyridine-2-carboxamide are the Muscarinic M2 and M4 receptors . These receptors play a key role in modulating neural circuits, particularly those dysregulated in schizophrenia .
Mode of Action
This compound acts as a positive allosteric modulator (PAM) at the Muscarinic M2 and M4 receptors . It potentiates the activity of the agonist at the receptor in a G protein-coupled functional assay . The compound binds in an extracellular site and can alter the population of receptors in the active G protein–coupled state .
Biochemical Pathways
The compound’s action on the Muscarinic M2 and M4 receptors affects the cholinergic and dopaminergic signaling pathways . Two possible synergistic regulation pathways were identified: 2CU-I178-Y403-W400-F396-L114-Y440-Nb9 and IXO-V111-F396-L114-Y440-Nb9 . These pathways may better regulate the calcium channel of M2 .
Result of Action
The compound’s action results in the potentiation of the activity of the agonist at the Muscarinic M2 and M4 receptors . This leads to changes in the population of receptors in the active G protein–coupled state .
Biochemical Analysis
Biochemical Properties
LY2119620 shows a modest allosteric agonism of 23.2±2.18% and 16.8±5.01% at the M2 and M4 receptors, respectively . Minimal allosteric agonism (<20%) is observed for this compound at the M1, M3, and M5 receptors . The variable K_B of this compound for the allosteric binding site on the unoccupied receptor is found to be consistently about 1.9 to 3.4 µM .
Cellular Effects
This compound potentiates the activity of the agonist at the receptor in a G protein-coupled functional assay . The cooperativity factor, α, equals 19.5 and 79.4 for M2 and M4 in the presence of ACh, respectively . It binds in an extracellular site .
Molecular Mechanism
This compound is a positive allosteric modulator of M2 and M4 muscarinic receptors . It potentiates the activity of the agonist at the receptor in a G protein-coupled functional assay . The cooperativity factor, α, equals 19.5 and 79.4 for M2 and M4 in the presence of ACh, respectively . It binds in an extracellular site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY2119620 involves multiple steps, starting with the preparation of the thieno[2,3-b]pyridine core. The key steps include:
Formation of the thieno[2,3-b]pyridine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino and chloro groups: These functional groups are introduced via nucleophilic substitution reactions.
Attachment of the cyclopropyl and methyl groups: These groups are added through alkylation reactions.
Incorporation of the piperazine moiety: This is done through a coupling reaction with the appropriate piperazine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification processes: Including crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
LY2119620 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .
Comparison with Similar Compounds
LY2119620 is compared with other positive allosteric modulators of muscarinic receptors, such as:
LY2033298: Similar in structure but with different binding affinities and selectivity profiles.
VU152100: Another allosteric modulator with distinct pharmacological properties.
Compound-110: A selective allosteric agonist for the M4 receptor with unique binding and activation modes.
Uniqueness
This compound is unique due to its dual selectivity for M2 and M4 receptors and its ability to act as a radiotracer, broadening its research applications .
Properties
IUPAC Name |
3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O3S/c1-10-13-15(21)16(17(27)22-11-3-4-11)29-19(13)23-18(14(10)20)28-9-12(26)25-7-5-24(2)6-8-25/h11H,3-9,21H2,1-2H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTGOXSAAQWLPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)OCC(=O)N3CCN(CC3)C)C(=O)NC4CC4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.